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molecular formula C10H9I3O3S B8507931 2,3,3-Triiodoallyl-p-toluenesulfonate

2,3,3-Triiodoallyl-p-toluenesulfonate

Cat. No. B8507931
M. Wt: 589.96 g/mol
InChI Key: KCWKLIOQGJTMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04563472

Procedure details

To a solution of 220 mg (1.2 mmoles) of 2,3-dichloro-4-nitropyrrole (pyrrolomycin A) in 10 ml of dry N,N-dimethylformamide were added 606 ml (1 mmole) of 2,3,3-triiodoallyl-p-toluenesulfonate and 0.14 ml (1 mmole) of triethylamine and the resulting mixture was heated at 60° C. for 30 minutes. After cooling, 20 ml of cold water were added dropwise with stirring to the reaction mixture and stirring was continued for a further one hour. The so separated crystalline substance, 1-(2',3',3'-triiodoallyl)-2,3-dichloro-4-nitropyrrole, was recovered by filtration, washed with water and then dried. Yield 567 mg (95%), mp 126°-127° C.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
606 mL
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[C:6]=1[Cl:7].[I:11][C:12](=[C:25]([I:27])[I:26])[CH2:13]OS(C1C=CC(C)=CC=1)(=O)=O.C(N(CC)CC)C.O>CN(C)C=O>[I:11][C:12](=[C:25]([I:27])[I:26])[CH2:13][N:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[C:6]([Cl:7])=[C:2]1[Cl:1]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
ClC=1NC=C(C1Cl)[N+](=O)[O-]
Name
Quantity
606 mL
Type
reactant
Smiles
IC(COS(=O)(=O)C1=CC=C(C=C1)C)=C(I)I
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring to the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The so separated crystalline substance, 1-(2',3',3'-triiodoallyl)-2,3-dichloro-4-nitropyrrole
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
IC(CN1C(=C(C(=C1)[N+](=O)[O-])Cl)Cl)=C(I)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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